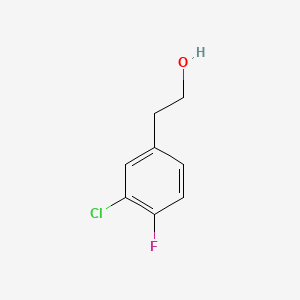

2-(3-Chloro-4-fluorophenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWGTYVDMGWYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373946 | |

| Record name | 2-(3-chloro-4-fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340825-21-0 | |

| Record name | 2-(3-chloro-4-fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-fluorophenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(3-Chloro-4-fluorophenyl)ethanol: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This document provides an in-depth technical overview of 2-(3-Chloro-4-fluorophenyl)ethanol, a halogenated phenethyl alcohol derivative of significant interest to the pharmaceutical and chemical research sectors. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific electronic and lipophilic properties that make it a valuable intermediate in the synthesis of complex molecular architectures. This guide details its core physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, describes standard analytical characterization techniques, and explores its application as a key building block in modern drug development programs. All protocols and data are presented with a focus on scientific integrity and practical laboratory application for researchers, chemists, and drug development professionals.

Section 1: Core Physicochemical Profile

This compound, identified by CAS Number 340825-21-0 , is a substituted aromatic alcohol. The presence of both a chlorine and a fluorine atom on the benzene ring is critical; the fluorine atom can enhance metabolic stability and binding interactions, while the chlorine atom modifies the molecule's steric and electronic profile. These features make it a desirable synthon in medicinal chemistry.

Below is a summary of its core chemical identity and physical properties.

| Property | Value | Source(s) |

| IUPAC Name | 2-(3-chloro-4-fluorophenyl)ethan-1-ol | N/A |

| CAS Number | 340825-21-0 | [1] |

| Molecular Formula | C₈H₈ClFO | [1] |

| Molecular Weight | 174.60 g/mol | [2] |

| Appearance | Data not consistently available; typically a liquid or low-melting solid | [1] |

| Purity | Commercially available at >98% | [1] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [3][4] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly and efficiently achieved via the reduction of a corresponding carbonyl or carboxyl precursor. The choice of reducing agent is critical and depends on the starting material's oxidation state.

Synthetic Strategy: Reduction of 3-Chloro-4-fluorophenylacetic Acid

A reliable method involves the reduction of the carboxylic acid, 3-chloro-4-fluorophenylacetic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents such as sodium borohydride (NaBH₄) are generally ineffective at reducing carboxylic acids directly.

Causality of Experimental Choice: Lithium aluminum hydride is chosen for its high reactivity, which allows for the complete reduction of the carboxylic acid to the primary alcohol under relatively mild conditions (e.g., room temperature to gentle reflux). The reaction is performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent the violent quenching of the highly reactive hydride reagent by water or other protic sources. An acidic workup is necessary to protonate the resulting alkoxide intermediate and to neutralize any unreacted hydride.

Experimental Protocol: Laboratory Scale Synthesis

Materials:

-

3-Chloro-4-fluorophenylacetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Suspension: Carefully charge the flask with a calculated amount of lithium aluminum hydride (typically 1.5-2.0 equivalents) and suspend it in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Precursor Addition: Dissolve 3-chloro-4-fluorophenylacetic acid (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (reflux) may be required to drive the reaction to completion.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Extreme caution is advised during this step as hydrogen gas is evolved.

-

Workup and Extraction: Filter the resulting granular precipitate (aluminum salts) and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Section 3: Analytical Characterization

Structural confirmation and purity assessment are critical. The following spectroscopic methods are standard for characterizing the final product.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information.

-

Aromatic Protons (Ar-H): Three protons on the phenyl ring will appear in the aromatic region (typically δ 7.0-7.5 ppm). Their splitting patterns (doublets, doublet of doublets) will be complex due to coupling with each other and with the fluorine atom.

-

Methylene Protons (-CH₂-Ar): The two protons adjacent to the aromatic ring will appear as a triplet around δ 2.8-3.0 ppm, split by the neighboring -CH₂OH group.

-

Methylene Protons (-CH₂-OH): The two protons adjacent to the hydroxyl group will appear as a triplet around δ 3.8-4.0 ppm, split by the neighboring -CH₂Ar group.

-

Hydroxyl Proton (-OH): A broad singlet will appear, with a chemical shift that is variable depending on concentration and solvent (typically δ 1.5-2.5 ppm).

-

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule. The carbon directly bonded to fluorine will show a large C-F coupling constant.

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.

-

O-H Stretch: A strong, broad absorption band around 3300-3400 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

-

C-F and C-Cl Stretches: Absorptions in the fingerprint region, typically around 1200-1000 cm⁻¹.

-

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural confirmation.

Section 4: Utility in Medicinal Chemistry and Drug Development

This compound is not typically a final active pharmaceutical ingredient (API) but serves as a crucial building block. Its value lies in the strategic placement of its functional groups, which allows for its incorporation into larger, more complex molecules with therapeutic potential.

Role as a Key Intermediate:

-

Hydroxyl Group: The primary alcohol is an excellent synthetic handle. It can be easily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution reactions.

-

Halogenated Phenyl Ring: The 3-chloro-4-fluorophenyl moiety is frequently found in inhibitors designed to fit into specific hydrophobic pockets of enzymes or receptors.[5] The halogens modulate the lipophilicity and electronic nature of the ring, which can fine-tune binding affinity and pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion).

Example Application: Scaffold for Kinase and MDM2 Inhibitors The chloro-fluorophenyl scaffold is a recognized pharmacophore in various targeted therapies. For instance, related structures are used in the design of Murine Double Minute 2 (MDM2) inhibitors, which are being investigated as cancer therapeutics.[5] In such molecules, the substituted phenyl ring often slots into a key hydrophobic pocket (like the Leu26 pocket in MDM2), making a significant contribution to the overall binding energy of the inhibitor.

Logical Progression Diagram

Caption: Role as a building block in a multi-step synthesis.

Section 5: Safety, Handling, and Storage Protocols

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related halogenated aromatic alcohols and aldehydes provide a strong basis for hazard assessment.[3][4][6][7]

| Hazard Information | Details |

| GHS Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[7]H315: Causes skin irritation.[7]H319: Causes serious eye irritation.[6][7]H335: May cause respiratory irritation.[7] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7]P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] |

Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage and Disposal:

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Section 6: References

-

PubChem. (n.d.). 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanol. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). (S)-2-CHLORO-1-(4-FLUOROPHENYL)ETHANOL Product Description. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 2-(4-Chloro-2-fluorophenyl)ethanol. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). 2-(2-Chloro-4-fluorophenyl)ethanol. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Chloro-4-fluorobenzaldehyde. Retrieved from --INVALID-LINK--

-

Thermo Fisher Scientific. (2014). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from --INVALID-LINK--

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Chloro-4-fluorobenzyl alcohol. Retrieved from --INVALID-LINK--

-

CDH Fine Chemical. (n.d.). 3-Chloro-4-Fluoropropiophenone Material Safety Data Sheet. Retrieved from --INVALID-LINK--

-

BioOrganics. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Benchchem. (n.d.). A Comparative Guide to the Applications of 1-(4-Chlorophenyl)ethanol in Drug Development. Retrieved from --INVALID-LINK--

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from --INVALID-LINK--

-

BLDpharm. (n.d.). (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride. Retrieved from --INVALID-LINK--

-

ChemUniverse. (n.d.). Request A Quote. Retrieved from --INVALID-LINK--

-

ACS Publications. (2025). Responsive Supramolecular Sensors Based on Pillar[4]arene–BTD Complexes for Aqueous Sensing. Retrieved from --INVALID-LINK--

-

Thermo Fisher Scientific. (n.d.). 2-(4-Fluorophenyl)ethanol, 97%. Retrieved from --INVALID-LINK--

-

National Institutes of Health. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)...Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. PubMed Central. Retrieved from --INVALID-LINK--

References

- 1. BioOrganics [bioorganics.biz]

- 2. 2-(2-Chloro-4-fluorophenyl)ethanol | C8H8ClFO | CID 2733236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Chloro-2-fluorophenyl)ethanol | 667461-51-0 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.ie [fishersci.ie]

- 7. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 2-(3-Chloro-4-fluorophenyl)ethanol (CAS: 340825-21-0)

This document provides a comprehensive technical overview of 2-(3-Chloro-4-fluorophenyl)ethanol, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, and its strategic application in modern drug discovery.

Core Introduction: A Strategically Substituted Phenyl ethanol Building Block

This compound (CAS No. 340825-21-0) is a specialized phenylethyl alcohol derivative.[1][2][3] Its utility stems not just from its reactive hydroxyl group but from the specific halogenation pattern on the aromatic ring. The presence of both chlorine and fluorine atoms provides medicinal chemists with critical tools to modulate the physicochemical properties of larger, more complex molecules.[4][5] The 3-chloro and 4-fluoro substitutions can significantly influence a drug candidate's metabolic stability, lipophilicity, and binding interactions with target proteins.[6] This guide offers an in-depth examination of its synthesis, characterization, and application, grounded in established chemical principles.

Physicochemical & Structural Data

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 340825-21-0 | [2][3][7] |

| Molecular Formula | C₈H₈ClFO | [2][7] |

| Molecular Weight | 174.60 g/mol | [2][3] |

| IUPAC Name | This compound | N/A |

| SMILES | OCCC1=CC(Cl)=C(F)C=C1 | [2][3] |

| InChI Key | YQDFGTHQEZIQHI-UHFFFAOYSA-N | |

| MDL Number | MFCD06201121 | [2][3] |

| Purity (Typical) | >96% | [8] |

| Physical Form | Liquid (at room temperature) |

Synthesis and Purification: From Carboxylic Acid to Alcohol

The most common and direct synthetic route to this compound is through the chemical reduction of its corresponding carboxylic acid precursor, (3-Chloro-4-fluorophenyl)acetic acid. This transformation is a cornerstone of organic synthesis, converting an acid to a primary alcohol.

The Causality of Reagent Selection

The choice of reducing agent is critical. A powerful reducing agent like Lithium Aluminum Hydride (LAH) would be effective but requires stringent anhydrous conditions and a more complex workup. For process safety and simplicity, a milder reagent such as Sodium Borohydride (NaBH₄) in combination with a catalyst or as a borane complex (e.g., BH₃•THF) is often preferred. This approach offers excellent chemoselectivity, reducing the carboxylic acid without affecting the aromatic ring or its halogen substituents.

Experimental Protocol: Reduction of (3-Chloro-4-fluorophenyl)acetic acid

This protocol is a representative method. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Reaction Setup

-

To a dry, nitrogen-flushed 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-Chloro-4-fluorophenyl)acetic acid (1 equivalent).

-

Add anhydrous Tetrahydrofuran (THF) as the solvent (approx. 5-10 mL per gram of starting material). Stir until all solids are dissolved.

Step 2: Addition of Reducing Agent

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add Borane-THF complex solution (BH₃•THF, ~1.1-1.5 equivalents) dropwise via a dropping funnel over 30-45 minutes. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

Step 3: Reaction Quench and Workup

-

Carefully cool the reaction mixture back to 0 °C.

-

Quench the reaction by slowly adding methanol dropwise until gas evolution ceases. This step safely neutralizes any excess borane.

-

Add 1M hydrochloric acid (HCl) to adjust the pH to ~2-3.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the final product, this compound, as a clear liquid.

Synthesis Workflow Diagram

References

- 1. 2-chloro-ethanol | Sigma-Aldrich [sigmaaldrich.com]

- 2. appchemical.com [appchemical.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. BioOrganics [bioorganics.biz]

- 8. regentchemicals.com.sg [regentchemicals.com.sg]

A Technical Guide to 2-(3-Chloro-4-fluorophenyl)ethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-Chloro-4-fluorophenyl)ethanol, a halogenated aromatic alcohol of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, established synthetic methodologies, analytical characterization, and its emerging role as a building block in the development of novel therapeutic agents.

Core Molecular Attributes

This compound is a substituted phenylethanol derivative. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences its electronic properties, reactivity, and metabolic stability, making it a valuable synthon in drug discovery.

Molecular Formula and Weight

The chemical structure and key quantitative data for this compound are summarized below.

| Attribute | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 340825-21-0 | [1] |

| Molecular Formula | C₈H₈ClFO | [1] |

| Molecular Weight | 174.60 g/mol | Calculated |

| Canonical SMILES | C1=CC(=C(C=C1F)Cl)CCO | - |

Note: The molecular weight is calculated based on the standard atomic weights. Isomeric variations such as 2-(2-Chloro-4-fluorophenyl)ethanol and 2-(3-Chloro-2-fluorophenyl)ethanol share the same molecular formula and weight.[2]

Physicochemical and Safety Profile

Understanding the physical properties and safety considerations is paramount for handling and utilizing this compound in a laboratory setting. While specific experimental data for the 3-chloro-4-fluoro isomer is not widely published, data from closely related isomers provides valuable insights.

| Property | Value (for related isomers) | Source |

| Physical Form | Solid / Liquid | [3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

| Purity (Typical) | >95% | [3] |

Safety and Handling

Substituted phenylethanols may pose hazards. Based on data for related isomers, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should occur in a well-ventilated fume hood.

-

Hazard Statements (for related isomers): H301 (Toxic if swallowed), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements (for related isomers): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).[3]

Synthesis and Methodologies

The synthesis of this compound typically involves the reduction of a corresponding phenylacetic acid or its ester derivative. This transformation is a fundamental process in organic synthesis.

Workflow: Reduction of Phenylacetic Acid Derivatives

A common and effective method for synthesizing phenylethanols is the reduction of the corresponding carboxylic acid or ester.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Representative Reduction

-

Preparation: To a stirred solution of 3-chloro-4-fluorophenylacetic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of a suitable reducing agent like borane-THF complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of a mild acid or base (e.g., 1 M HCl or Rochelle's salt solution) at 0°C to decompose any excess reducing agent.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

Structural confirmation and purity assessment are critical. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR (Proton NMR): This technique provides information on the number and environment of hydrogen atoms. For this compound, one would expect characteristic signals for the aromatic protons (with complex splitting patterns due to chloro and fluoro substituents), and two triplets corresponding to the two methylene (-CH₂-) groups of the ethanol side chain.

-

¹³C NMR (Carbon NMR): This analysis identifies the different carbon environments in the molecule. Signals will be present for the aromatic carbons (with C-F coupling) and the two aliphatic carbons of the side chain.

-

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, confirming its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a characteristic feature in the mass spectrum.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated phenyl derivatives are foundational scaffolds in medicinal chemistry. The inclusion of chlorine and fluorine atoms can significantly enhance a molecule's therapeutic properties.[6][7]

-

Metabolic Stability: The C-F bond is exceptionally strong, and the C-Cl bond is also robust, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug in vivo.

-

Binding Affinity: The electronegative chlorine and fluorine atoms can participate in crucial intermolecular interactions within protein binding pockets, such as hydrogen bonds and halogen bonds, potentially increasing the potency of a drug candidate.[8]

-

Lipophilicity and Permeability: Halogens increase the lipophilicity of a molecule, which can modulate its ability to cross cell membranes and the blood-brain barrier.

This compound serves as a key building block for more complex molecules. For instance, it is a precursor for compounds used in the development of inhibitors for targets like Murine Double Minute 2 (MDM2), a key regulator of the p53 tumor suppressor.[9]

Logical Pathway in Drug Development

Caption: The iterative cycle of using a building block in drug discovery.

References

- 1. BioOrganics [bioorganics.biz]

- 2. 2-(2-Chloro-4-fluorophenyl)ethanol | C8H8ClFO | CID 2733236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Chloro-2-fluorophenyl)ethanol | 667461-51-0 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H NMR Spectrum of 2-(3-Chloro-4-fluorophenyl)ethanol: Prediction, Acquisition, and Interpretation

This guide provides a comprehensive technical overview of the principles and practices involved in the analysis of 2-(3-Chloro-4-fluorophenyl)ethanol using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to deliver a framework for understanding, predicting, acquiring, and interpreting the ¹H NMR spectrum of this specific molecule. We will explore the theoretical underpinnings of the expected spectrum, detail a robust and self-validating experimental protocol, and discuss the logic of spectral interpretation for structural verification.

Part 1: Theoretical ¹H NMR Spectrum Analysis

Before any experimental work, a thorough theoretical analysis of the molecule's structure allows for a robust prediction of the expected ¹H NMR spectrum. This predictive step is crucial for efficient data analysis and structural confirmation. The structure of this compound contains distinct proton environments in both its aromatic and aliphatic regions, each influenced by the electronic effects of its neighbors.

Molecular Structure and Proton Environments

The molecule possesses five distinct sets of non-equivalent protons, which are labeled in the diagram below for clarity.

Figure 1: Molecular structure of this compound with proton environments labeled.

Predicting Chemical Shifts (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[1][2]

-

Aromatic Protons (H₂, H₅, H₆): These protons are attached to an sp²-hybridized carbon and typically resonate between 6.0 and 9.0 ppm.[1] The presence of a strongly electronegative fluorine atom and a moderately electronegative chlorine atom will deshield these protons.

-

H₂: This proton is ortho to the chloro group and meta to the fluoro group and the ethyl alcohol substituent. It is expected to be the most downfield of the aromatic protons due to the additive deshielding effects.

-

H₅: This proton is ortho to the fluoro group and meta to the chloro group. The strong deshielding effect of fluorine will cause a significant downfield shift.

-

H₆: This proton is ortho to the ethyl alcohol group and meta to the fluoro group. It is expected to be the most upfield of the aromatic signals.

-

-

Aliphatic Protons (Hₐ, Hᵦ):

-

Hₐ (Ar-CH₂-): These benzylic protons are adjacent to the aromatic ring. The ring's magnetic anisotropy deshields them, placing their signal around 2.5-3.0 ppm.[3]

-

Hᵦ (-CH₂-OH): These protons are bonded to a carbon that is attached to a highly electronegative oxygen atom. This deshielding effect shifts their signal further downfield compared to a standard alkyl group, typically in the range of 3.5-4.0 ppm.[3]

-

-

Hydroxyl Proton (Hₒ): The chemical shift of an alcohol proton is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding.[4] Its signal can appear anywhere from 1.0 to 5.5 ppm and is often broad.[1] A D₂O exchange experiment can be used to confirm its identity, as the proton will be replaced by deuterium, causing the signal to disappear.

Predicting Spin-Spin Coupling (Multiplicity)

The multiplicity, or splitting pattern, of a signal is determined by the number of non-equivalent protons on adjacent carbons, following the n+1 rule.[1][5]

-

Aromatic Protons: The coupling between aromatic protons depends on their relative positions.

-

Ortho coupling (³J) is typically the largest (7-10 Hz).

-

Meta coupling (⁴J) is smaller (2-3 Hz).

-

Para coupling (⁵J) is often negligible (<1 Hz).

-

H₂: Will be split by H₆ (meta coupling), appearing as a doublet (d).

-

H₅: Will be split by H₆ (ortho coupling), appearing as a doublet (d).

-

H₆: Will be split by H₅ (ortho coupling) and H₂ (meta coupling), resulting in a doublet of doublets (dd).

-

-

Aliphatic Protons:

-

Hₐ: These two protons are coupled to the two Hᵦ protons. Following the n+1 rule (2+1=3), their signal will be a triplet (t).

-

Hᵦ: These two protons are coupled to the two Hₐ protons. Their signal will also be a triplet (t).

-

-

Hydroxyl Proton: The coupling between the -OH proton and the adjacent -CH₂- protons is often not observed in standard spectra because of rapid proton exchange with trace amounts of acid or water in the solvent.[4] This typically results in the -OH signal appearing as a singlet (s).

Predicting Integration

The integrated area under each signal is directly proportional to the number of protons it represents.[1][6]

-

H₂, H₅, H₆: Each signal will integrate to 1H.

-

Hₐ, Hᵦ: Each signal will integrate to 2H.

-

Hₒ: This signal will integrate to 1H. The expected integration ratio is therefore 1:1:1:2:2:1.

Summary of Predicted ¹H NMR Data

The predicted data for the ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ are summarized below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H₂ | ~7.3 - 7.5 | 1H | Doublet (d) | ⁴J ≈ 2-3 Hz |

| H₅ | ~7.1 - 7.3 | 1H | Doublet (d) | ³J ≈ 8-9 Hz |

| H₆ | ~7.0 - 7.2 | 1H | Doublet of Doublets (dd) | ³J ≈ 8-9 Hz, ⁴J ≈ 2-3 Hz |

| Hᵦ | ~3.8 - 4.0 | 2H | Triplet (t) | ³J ≈ 6-7 Hz |

| Hₐ | ~2.8 - 3.0 | 2H | Triplet (t) | ³J ≈ 6-7 Hz |

| Hₒ | Variable (e.g., ~1.5 - 3.0) | 1H | Singlet (s, broad) | N/A |

Part 2: A Self-Validating Protocol for ¹H NMR Spectrum Acquisition

A high-quality, interpretable spectrum is contingent upon a meticulous and well-justified experimental methodology. The following protocol is designed as a self-validating system where each step ensures the integrity of the final data.

Figure 2: Experimental workflow for ¹H NMR analysis.

Step 1: Sample Preparation

The quality of the NMR sample directly impacts the quality of the spectrum.[7]

-

Weighing the Sample: Accurately weigh between 5-25 mg of this compound.[8][9] This quantity is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing issues like solution viscosity that can broaden spectral lines.

-

Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a small, clean vial.[8] Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, and the deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[7][9] Dissolving in a separate vial allows for effective mixing and visual confirmation of complete dissolution.[7][8]

-

Filtration: Using a Pasteur pipette with a small, tight plug of glass wool, filter the solution directly into a clean, high-quality NMR tube.[9] This step is critical to remove any particulate matter. Suspended solids disrupt the magnetic field homogeneity, leading to broad, poorly resolved peaks that cannot be corrected by shimming.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) if not already present in the solvent. TMS is the standard reference compound for ¹H NMR, with its signal defined as 0.00 ppm.[1]

Step 2: Instrument Setup and Data Acquisition

The choice of acquisition parameters is a balance between resolution, sensitivity, and experiment time.

-

Shimming: Insert the sample into the spectrometer. The instrument will perform an automated or manual "shimming" process to optimize the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, well-defined peaks.

-

Setting Acquisition Parameters: For a routine ¹H spectrum of a small organic molecule, the following parameters are recommended:

-

Pulse Angle: A 30° or 45° pulse is often a good compromise, providing strong signal in fewer scans without causing significant saturation issues, which can affect the accuracy of integration.[10][11]

-

Acquisition Time (AQ): Set to 3-4 seconds. This determines the digital resolution of the spectrum. A longer AQ provides better resolution but also captures more noise.[10][11]

-

Relaxation Delay (D1): A delay of 1.5-2.0 seconds is typically sufficient for small molecules to allow the protons to relax back to their equilibrium state between pulses.[11] For highly accurate quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) would be necessary.[12][13]

-

Number of Scans (NS): Start with 8 or 16 scans. The signal-to-noise ratio improves with the square root of the number of scans. This number is usually sufficient for a sample of this concentration.[11]

-

Step 3: Data Processing

Raw NMR data is a Free Induction Decay (FID), which must be mathematically processed to generate the frequency-domain spectrum.[14][15]

-

Fourier Transform (FT): The FID (a time-domain signal) is converted into the spectrum (a frequency-domain signal) using a Fourier Transform algorithm.[14]

-

Phase Correction: The transformed spectrum must be manually or automatically phased to ensure that all peaks are in the pure absorption mode (symmetrical and pointing upwards).[16][17]

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity. This is crucial for accurate integration.[16][17]

-

Referencing: The spectrum is calibrated by setting the TMS peak to exactly 0.00 ppm. All other chemical shifts are reported relative to this standard.[18]

-

Integration and Peak Picking: The final step involves integrating the area under each signal and picking the peak positions for analysis and comparison with the predicted values.

Part 3: Interpretation and Structural Verification

With the processed spectrum in hand, the final step is to compare the experimental data to the theoretical predictions. For the structure of this compound to be confirmed, the following criteria must be met:[1]

-

Number of Signals: The spectrum must show the correct number of distinct signals (five, plus the variable -OH signal).

-

Chemical Shifts: The δ value for each signal must fall within the appropriate range for its predicted electronic environment.

-

Integration: The relative areas of the signals must correspond to the proton count of each environment (1:1:1:2:2:1).

-

Multiplicity: The splitting pattern for each signal must match the predicted pattern based on its neighboring protons (d, d, dd, t, t, s). The measured coupling constants (J-values) must also be consistent; for example, the ³J value for the H₅-H₆ ortho coupling should be identical in both the H₅ and H₆ signals.

By systematically matching the experimental data against these predicted benchmarks, a confident structural assignment can be made, demonstrating the power of ¹H NMR spectroscopy as a primary tool in chemical analysis.

References

- 1. acdlabs.com [acdlabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. youtube.com [youtube.com]

- 6. azooptics.com [azooptics.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. books.rsc.org [books.rsc.org]

- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. sites.bu.edu [sites.bu.edu]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. martinfitzpatrick.dev [martinfitzpatrick.dev]

- 15. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 16. Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Interpreting | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-(3-Chloro-4-fluorophenyl)ethanol

Foreword: The Imperative of Precision in Structural Elucidation

In the realm of drug development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of extensive biological, toxicological, and efficacy data, resulting in significant financial and temporal losses. For a molecule like 2-(3-Chloro-4-fluorophenyl)ethanol, a potential building block in pharmaceutical synthesis, understanding the precise arrangement of its atoms is non-negotiable. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a primary, non-destructive analytical technique for this purpose, offering a detailed map of the carbon skeleton.[1] This guide provides a comprehensive, field-proven methodology for the acquisition and interpretation of the ¹³C NMR spectrum of this specific compound, moving beyond a simple recitation of steps to explain the causality and scientific rationale behind each experimental choice.

Theoretical Framework: Decoding the ¹³C Spectrum

¹³C NMR spectroscopy operates on the same fundamental principles as proton (¹H) NMR, but with key distinctions that make it uniquely powerful for carbon skeleton analysis. The technique exploits the magnetic properties of the ¹³C isotope, which, unlike the NMR-inactive ¹²C isotope, possesses a nuclear spin.[2] Given the low natural abundance of ¹³C (~1.1%), the probability of two adjacent ¹³C atoms in the same molecule is minimal, which conveniently eliminates carbon-carbon (¹³C-¹³C) coupling and simplifies the spectrum.[3]

The most critical parameter in ¹³C NMR is the chemical shift (δ) , measured in parts per million (ppm). The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms, such as oxygen, chlorine, and fluorine, withdraw electron density from adjacent carbons, "deshielding" them from the external magnetic field. This deshielding effect causes the nucleus to resonate at a higher frequency, resulting in a downfield shift (a higher ppm value).[1][3] For this compound, the influence of the chloro, fluoro, and hydroxyl groups is paramount to predicting and interpreting the spectrum.

Another key feature is the use of broadband proton decoupling . In this standard technique, all protons are simultaneously irradiated, which collapses the carbon-proton (¹³C-¹H) coupling. This simplifies the spectrum dramatically, causing each unique carbon atom to appear as a single sharp line (a singlet), making the spectrum cleaner and easier to interpret.[3]

The Unique Influence of Halogen Substituents

In our target molecule, the chloro and fluoro groups on the aromatic ring are the dominant drivers of chemical shift variation.

-

Chlorine: Induces a significant downfield shift on the carbon to which it is directly attached (the ipso carbon) due to its electronegativity. Its effect on the ortho, meta, and para carbons is more complex, involving a combination of inductive and resonance effects.

-

Fluorine: As the most electronegative element, fluorine's influence is even more pronounced. It causes a very large downfield shift for the ipso carbon. Crucially, fluorine (¹⁹F) has a nuclear spin of ½, just like a proton. Therefore, it couples with the ¹³C nucleus, leading to observable splitting patterns (C-F coupling) that are invaluable for assignment. This coupling occurs through bonds, with one-bond coupling (¹J_CF) being the largest, followed by two-bond (²J_CF), three-bond (³J_CF), and so on, with diminishing magnitude.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield a high-quality, unambiguous ¹³C NMR spectrum. Each step is chosen to ensure data integrity and reproducibility.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 20-30 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized solvent peak at approximately 77.16 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the universally accepted reference standard for both ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[2][4]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detection coil (typically ~4-5 cm).

NMR Data Acquisition

-

Instrument: 500 MHz NMR Spectrometer equipped with a broadband probe.

-

Experiment: Standard Proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker system).

-

Key Parameters:

-

Spectral Width (SW): 0 to 220 ppm. This range encompasses the vast majority of carbon chemical shifts in organic molecules.[4]

-

Pulse Angle (p1): 30 degrees. A smaller flip angle allows for a shorter relaxation delay between scans without saturating the signals, particularly for quaternary carbons.

-

Relaxation Delay (d1): 2.0 seconds. This delay allows magnetized nuclei to return to equilibrium. While longer delays (5-10s) are ideal for perfect quantitation, a 2s delay is a good compromise for routine structural confirmation.

-

Acquisition Time (aq): ~1.0-2.0 seconds. This determines the resolution of the spectrum.

-

Number of Scans (ns): 1024. Due to the low natural abundance of ¹³C, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio.[2]

-

The logical flow of this entire process, from sample preparation to final analysis, is illustrated below.

Caption: Experimental workflow for ¹³C NMR analysis.

Spectral Interpretation: Assigning the Carbon Skeleton

The structure of this compound contains 8 chemically non-equivalent carbon atoms, and thus, we expect to see 8 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

Caption: Structure with carbon numbering scheme.

Based on established chemical shift principles and substituent effects, we can predict the approximate chemical shift for each carbon.[5][6]

Aliphatic Region (30 - 70 ppm)

-

C8 (-CH₂OH): This carbon is directly attached to the highly electronegative oxygen atom. This causes a strong deshielding effect, placing its signal significantly downfield in the aliphatic region. The typical range for a carbon in this environment (R-CH₂OH) is 50-65 ppm.[5]

-

C7 (Ar-CH₂-): This benzylic carbon is adjacent to the aromatic ring. Its chemical shift will be further downfield than a simple alkane carbon but upfield from the C8 carbon. A typical range for a benzylic carbon is 40-55 ppm.[6]

Aromatic Region (110 - 170 ppm)

The aromatic carbons present a more complex assignment challenge due to the competing effects of three different substituents.

-

C4 (ipso-F): This carbon is directly bonded to fluorine. It will experience the largest downfield shift due to fluorine's extreme electronegativity. Furthermore, its signal will be split into a doublet by the ¹⁹F nucleus, with a large one-bond coupling constant (¹J_CF) of approximately 240-250 Hz. This distinct splitting pattern makes it one of the most readily identifiable signals. Its chemical shift is expected to be >155 ppm.

-

C1 (ipso-CH₂CH₂OH): As a quaternary carbon attached to the alkyl side chain, it will be downfield. Quaternary carbons often have weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons.

-

C3 (ipso-Cl): The carbon bearing the chlorine atom will also be shifted downfield due to electronegativity. Its shift will be less pronounced than that of C4.

-

C2, C5, C6: These protonated aromatic carbons will have shifts influenced by their position relative to the three substituents.

-

C5: This carbon is ortho to the fluorine and will show a significant two-bond C-F coupling (²J_CF, typically 20-25 Hz), appearing as a doublet.

-

C2 & C6: These carbons are meta to the fluorine and will exhibit smaller three-bond C-F coupling (³J_CF, typically 5-10 Hz), also appearing as doublets. Differentiating between C2 and C6 requires more advanced analysis or comparison with spectral databases of similar compounds.

-

Summary of Predicted Assignments

The predicted chemical shifts and key identifying features are summarized in the table below.

| Carbon Atom | Environment | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | Expected Intensity | Key Justification |

| C8 | -C H₂OH | 60 - 65 | Singlet | Strong | Attached to electronegative Oxygen.[5] |

| C7 | Ar-C H₂- | 40 - 45 | Singlet | Strong | Benzylic carbon. |

| C6 | Aromatic C-H | 125 - 135 | Doublet (³J_CF) | Strong | meta to F, ortho to alkyl group. |

| C5 | Aromatic C-H | 115 - 125 | Doublet (²J_CF) | Strong | ortho to F, strong shielding/coupling. |

| C2 | Aromatic C-H | 125 - 135 | Doublet (³J_CF) | Strong | meta to F and Cl. |

| C3 | Aromatic C-Cl | 130 - 140 | Singlet | Weak | Attached to electronegative Chlorine. |

| C1 | Aromatic C-C | 135 - 145 | Singlet | Weak | Quaternary carbon. |

| C4 | Aromatic C-F | 155 - 165 | Doublet (¹J_CF) | Weak | Attached to F, large coupling constant. |

Advanced Techniques for Unambiguous Assignment

While broadband decoupling provides the number of unique carbons, it does not reveal how many protons are attached to each. For absolute certainty in assignments, especially in the crowded aromatic region, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.

-

DEPT-90: This experiment shows signals only for CH (methine) carbons. In our molecule, this would selectively show signals for C2, C5, and C6.

-

DEPT-135: This experiment provides more information. CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (C1, C3, C4) do not appear. For our analyte, C2, C5, and C6 would be positive, while C7 and C8 would be negative.

By combining the information from the standard broadband decoupled spectrum with DEPT-90 and DEPT-135 spectra, every carbon in the molecule can be assigned with an extremely high degree of confidence, creating a truly self-validating dataset.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The basics of 13C-NMR spectroscopy [ns1.almerja.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Mass spectrometry fragmentation of 2-(3-Chloro-4-fluorophenyl)ethanol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(3-Chloro-4-fluorophenyl)ethanol

Introduction: Elucidating Structure in Pharmaceutical Analysis

In the landscape of drug development and chemical synthesis, the unambiguous identification of molecular structures is paramount. This compound is a substituted phenylethanol derivative, a class of compounds frequently encountered as intermediates or building blocks in the synthesis of active pharmaceutical ingredients (APIs). Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), stands as a cornerstone technique for the structural elucidation of such volatile and semi-volatile organic molecules.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of the predicted fragmentation behavior of this compound under electron ionization conditions. We will move beyond simple spectral interpretation to explore the underlying chemical principles that govern bond cleavage, offering a predictive framework for researchers. Our approach is grounded in established fragmentation mechanisms, ensuring that the described protocols and interpretations are both scientifically robust and practically applicable.

The Ionization Event: Generating the Molecular Ion

The journey from a neutral molecule to a mass spectrum begins with ionization. In electron ionization (EI), the analyte molecule is bombarded with a high-energy electron beam (typically 70 eV).[2] This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[1]

The molecular formula for this compound is C₈H₈ClFO.[3] The monoisotopic mass of the molecular ion is calculated to be approximately 174.02 Da.[4] A crucial diagnostic feature arises from the natural isotopic abundance of chlorine: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%).[5] Consequently, the molecular ion will appear as a characteristic doublet: the M⁺• peak at m/z 174 (containing ³⁵Cl) and an M+2 peak at m/z 176 (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1. The presence of this isotopic pattern is a definitive indicator for any fragment that retains the chlorine atom.

Primary Fragmentation Pathways: The Logic of Bond Cleavage

Once formed, the energetic molecular ion undergoes fragmentation to dissipate excess energy, breaking bonds to form more stable, lower-energy ions.[6] The fragmentation pattern is not random; it is dictated by the relative strengths of chemical bonds and the stability of the resulting fragment ions and neutral radicals. For this compound, two primary fragmentation pathways are predicted to dominate the spectrum.

Benzylic Cleavage: The Path of Least Resistance

For alkyl-substituted aromatic compounds, the most favorable fragmentation is typically the cleavage of the bond that is beta (β) to the aromatic ring, known as benzylic cleavage.[7][8] In the structure Ar-CH₂-CH₂-OH, the bond between the two ethyl carbons (the Cα-Cβ bond relative to the ring) is the benzylic position. Cleavage at this site is energetically favorable because it results in the formation of a resonance-stabilized benzyl cation.[7]

For this compound, this pathway involves the loss of a neutral hydroxymethyl radical (•CH₂OH, mass 31 Da). This cleavage is expected to produce the most abundant ion in the spectrum, the base peak.

-

Resulting Ion: 3-Chloro-4-fluorobenzyl cation

-

Predicted m/z: 143 (for ³⁵Cl) and 145 (for ³⁷Cl)

-

Significance: The high stability of the benzyl cation, where the positive charge is delocalized across the aromatic ring, drives this fragmentation, making it the dominant process.[8]

Dehydration: The Characteristic Signature of Alcohols

Alcohols frequently undergo fragmentation through the elimination of a neutral water molecule (H₂O, mass 18 Da).[5][9] This rearrangement process results in an M-18 peak. While often less intense than the base peak from benzylic cleavage, its presence is a strong indicator of the hydroxyl functional group.

-

Resulting Ion: [C₈H₆ClF]⁺• (a cyclic or rearranged alkene radical cation)

-

Predicted m/z: 156 (for ³⁵Cl) and 158 (for ³⁷Cl)

-

Significance: This fragmentation pathway is a hallmark of alcohols and provides complementary evidence for the compound's structure.[6]

Visualizing the Fragmentation Cascade

The interplay of these fragmentation pathways can be visualized to understand the genesis of the mass spectrum. The following diagram illustrates the primary fragmentation routes originating from the molecular ion.

A Practical Guide to Spectrum Acquisition: Experimental Protocol

Achieving a clean, reproducible mass spectrum requires a validated analytical method. The following protocol outlines a standard GC-MS methodology for the analysis of this compound. This protocol is designed to be self-validating by including system suitability checks and clear parameter definitions.

Step-by-Step GC-MS Methodology

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound standard.

-

Dissolve in 1.0 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a working concentration of approximately 10 µg/mL.

-

-

Instrument Configuration & System Suitability:

-

Perform a standard instrument tune (e.g., with PFTBA) to ensure mass accuracy and resolution are within specifications.

-

Inject a solvent blank to verify system cleanliness and absence of carryover.

-

Inject a known standard (e.g., Octafluoronaphthalene) to verify GC column performance and inertness of the flow path.

-

-

GC-MS Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system using the parameters outlined in Table 2.

-

Acquire data in full scan mode over a mass range of m/z 40-300 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Processing:

-

Integrate the chromatographic peak corresponding to the analyte.

-

Perform a background subtraction using an adjacent region of the baseline.

-

Generate the mass spectrum for the purified peak and compare it against the predicted fragmentation pattern.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process from sample to result.

Data Interpretation and Summary

The interpretation of the resulting mass spectrum involves correlating the observed peaks with the predicted fragmentation pathways. The relative abundances of the ions provide insight into the stability of the fragments.

Table 1: Summary of Predicted Key Fragment Ions

| Predicted m/z | Isotopic Pattern (m/z) | Proposed Ion Formula | Proposed Fragmentation Pathway |

|---|---|---|---|

| 174 | 176 (~32%) | [C₈H₈ClFO]⁺• | Molecular Ion (M⁺•) |

| 156 | 158 (~32%) | [C₈H₆ClF]⁺• | Loss of H₂O (Dehydration) |

| 143 | 145 (~32%) | [C₇H₅ClF]⁺ | Benzylic Cleavage (Loss of •CH₂OH) |

Table 2: Recommended GC-MS Instrument Parameters

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| GC System | ||

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |

| Injector Temp. | 250 °C | Ensures complete vaporization of the analyte. |

| GC Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | Standard non-polar column suitable for a wide range of semi-volatile compounds. |

| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Provides optimal separation efficiency. |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C @ 15 °C/min | Provides good separation from solvent and potential impurities. |

| MS System | ||

| Ion Source | Electron Ionization (EI) | Standard, robust ionization for creating fragment-rich spectra. |

| Ionization Energy | 70 eV | Standard energy to generate reproducible library-searchable spectra. |

| Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |

| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |

| Scan Range | m/z 40-300 | Covers the expected mass range of the molecular ion and key fragments. |

Conclusion

The mass spectral fragmentation of this compound under electron ionization is predicted to be dominated by a highly logical and predictable process. The primary cleavage event, benzylic fission, is driven by the formation of a stable substituted benzyl cation, which should yield the base peak at m/z 143/145. A secondary, but diagnostically significant, pathway involving the loss of water (m/z 156/158) confirms the presence of the alcohol moiety. The distinct 3:1 isotopic signature for all chlorine-containing fragments serves as an unequivocal confirmation tool. By understanding these fundamental fragmentation mechanisms and employing a robust analytical protocol, researchers can confidently identify this compound and its structural analogs in complex matrices, ensuring the integrity and quality of their scientific endeavors.

References

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. BioOrganics [bioorganics.biz]

- 4. 2-(2-Chloro-4-fluorophenyl)ethanol | C8H8ClFO | CID 2733236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 8. ugto.mx [ugto.mx]

- 9. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 2-(3-Chloro-4-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloro-4-fluorophenyl)ethanol is a halogenated aromatic alcohol of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structural motif, featuring a di-substituted phenyl ring with both chloro and fluoro groups, is a common feature in many biologically active molecules. The presence of these halogens can profoundly influence the pharmacokinetic and pharmacodynamic properties of a compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, along with insights into its synthesis, reactivity, and potential applications, to support its use in research and development.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. It is important to note that while some properties are confirmed, others are predicted due to a lack of publicly available experimental data.

| Property | Value | Source |

| CAS Number | 340825-21-0 | [1][2][3] |

| Molecular Formula | C₈H₈ClFO | [1][2][3] |

| Molecular Weight | 174.60 g/mol | [2] |

| Appearance | No Data Available | [3] |

| Boiling Point | Not Available | [1] |

| Purity (typical) | >98% | [3] |

| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years) |

Structural Elucidation

The structure of this compound, as confirmed by its IUPAC name and CAS number, consists of a phenylethanol backbone with a chlorine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring.

References

A Comprehensive Technical Guide to 2-(3-Chloro-4-fluorophenyl)ethanol for Pharmaceutical Research and Development

An Essential Building Block in Modern Drug Discovery

2-(3-Chloro-4-fluorophenyl)ethanol, a halogenated phenylethanol derivative, is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, offers medicinal chemists a versatile scaffold to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth overview of the commercial availability, quality control, synthesis, handling, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Commercial Availability

This compound is identified by the CAS number 340825-21-0 .[1][2][3][4][5] It is a substituted phenylethanol with the molecular formula C₈H₈ClFO and a molecular weight of approximately 174.60 g/mol .[1][2] This compound is available from several commercial chemical suppliers who specialize in providing building blocks for research and development.

A survey of the market indicates that this compound is offered in various purities, typically ranging from 96% to over 98%, to cater to different research needs, from initial screening to lead optimization.[4] The compound is generally available in research quantities, from milligrams to several grams. For larger quantities required for preclinical or clinical development, inquiries with the suppliers for custom synthesis are usually necessary.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Alfa Aesar | 96% | 250mg, 1g |

| BioOrganics | >98% | Inquiry required |

| Appchem | Not specified | Inquiry required |

| Arctom Scientific | Not specified | Inquiry required |

| BIOFOUNT | Not specified | Inquiry required |

Quality Control and Analytical Characterization

For its effective use in drug synthesis, ensuring the purity and identity of this compound is paramount. Reputable suppliers provide a Certificate of Analysis (CoA) with each batch, detailing the results of quality control tests. Researchers should always request and scrutinize the CoA before using the compound in their synthetic workflows.

The primary analytical techniques for characterizing this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure and identifying any organic impurities.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and assess purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the compound and detecting any non-volatile impurities.

Below is a logical workflow for the quality control of incoming this compound.

Caption: Quality control workflow for this compound.

Synthetic Routes and Potential Impurities

Understanding the synthesis of this compound is crucial for anticipating potential impurities that could impact subsequent reactions or the biological activity of the final drug product. A common and efficient method for its preparation involves the reduction of a corresponding carboxylic acid or aldehyde derivative.

A plausible synthetic pathway starts from the commercially available 3-chloro-4-fluorobenzaldehyde.

Caption: A potential synthetic route to this compound.

Experimental Protocol: Reduction of 3-Chloro-4-fluorophenylacetic Acid

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of Acid: Dissolve 3-chloro-4-fluorophenylacetic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Workup: Filter the resulting precipitate and wash it with THF. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel.

Potential Impurities:

-

Starting materials: Unreacted 3-chloro-4-fluorophenylacetic acid or 3-chloro-4-fluorobenzaldehyde.

-

Over-reduction products: If the starting material is an ester, incomplete reduction may leave residual ester.

-

Solvent residues: Residual THF or other solvents used in the synthesis and purification.

-

Reagent byproducts: Salts formed during the quenching and workup steps.

Safety, Handling, and Storage

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.

-

Fire Safety: While the flammability of this specific compound is not detailed, many organic compounds are flammable. Keep away from open flames, sparks, and other sources of ignition.[1][3]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Storage:

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it away from strong oxidizing agents.

Applications in Drug Development

Halogenated phenyl derivatives are prevalent in many active pharmaceutical ingredients (APIs) due to the ability of halogens to modulate metabolic stability, binding affinity, and lipophilicity. While specific drugs containing the this compound moiety are not prominently disclosed in the public domain, its structural features suggest its utility as a key intermediate in the synthesis of various therapeutic agents.

The presence of the chloro and fluoro substituents makes the aromatic ring susceptible to various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities. The primary alcohol group can be easily converted into other functional groups such as aldehydes, carboxylic acids, esters, or halides, further expanding its synthetic utility.

For instance, similar chloro- and fluoro-substituted phenyl ethanol structures are key components in the synthesis of inhibitors for enzymes such as MDM2, which is a target in cancer therapy.[6] The specific substitution pattern of this compound could be leveraged to fine-tune the binding interactions of a drug candidate with its target protein.

The following diagram illustrates the potential role of this compound as a versatile intermediate in a drug discovery pipeline.

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in pharmaceutical research. Its commercial availability, coupled with its unique chemical properties, makes it an attractive starting material for the development of new therapeutic agents. A thorough understanding of its quality control, synthesis, and safe handling is essential for its effective and reliable use in the drug discovery and development process. As research into new chemical entities continues to expand, the importance of such halogenated intermediates is likely to grow.

References

- 1. leap.epa.ie [leap.epa.ie]

- 2. benchchem.com [benchchem.com]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. BioOrganics [bioorganics.biz]

- 5. 3-氯-4-氟苯乙醇 CAS#: 340825-21-0 [m.chemicalbook.com]

- 6. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(3-Chloro-4-fluorophenyl)ethanol from 3-chloro-4-fluorophenol

Application Note & Protocol

Strategic Synthesis of 2-(3-Chloro-4-fluorophenyl)ethanol: A Detailed Protocol for a Key Pharmaceutical Intermediate

Abstract

This document provides a comprehensive guide for the synthesis of this compound from its precursor, 3-chloro-4-fluorophenol. Halogenated phenoxy ethanol derivatives are crucial structural motifs in a variety of pharmacologically active molecules. The strategic placement of chlorine and fluorine atoms on the phenyl ring can significantly modulate a compound's metabolic stability, bioavailability, and target-binding affinity[1]. This protocol details a robust and efficient method based on the Williamson ether synthesis, a cornerstone of organic chemistry, chosen for its reliability and high yield. We provide a step-by-step experimental procedure, mechanistic insights, process optimization strategies, and methods for characterization to ensure the synthesis of a high-purity final product. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Synthetic Strategy

The synthesis of 2-aryloxyethanols is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and materials science industries[2]. The target molecule, this compound, is a valuable intermediate whose synthesis requires the formation of an ether linkage between the phenolic oxygen of 3-chloro-4-fluorophenol and a two-carbon ethanol unit.

Several synthetic routes can be envisioned for this transformation:

-

Williamson Ether Synthesis: Reaction of the corresponding phenoxide with a 2-haloethanol.

-

Epoxide Ring-Opening: Nucleophilic attack of the phenoxide on ethylene oxide.

-

Reaction with Ethylene Carbonate: A greener alternative that yields the product and carbon dioxide.

This guide focuses on the Williamson ether synthesis due to its widespread use, predictability, and the commercial availability of the required reagents[3][4]. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which involves the deprotonation of the phenol to form a potent nucleophile (phenoxide), followed by its attack on a primary alkyl halide[3][5].